molecular formula C16H20ClN3O3S B2439791 3-((4-chlorophenyl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)propanamide CAS No. 1171714-51-4

3-((4-chlorophenyl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)propanamide

Cat. No.: B2439791
CAS No.: 1171714-51-4
M. Wt: 369.86
InChI Key: OSBFTRUWYPVJIG-UHFFFAOYSA-N
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Description

“3-((4-chlorophenyl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)propanamide” is a synthetic organic compound that belongs to the class of sulfonyl amides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-((4-chlorophenyl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)propanamide” typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone under acidic or basic conditions.

    Sulfonylation: The pyrazole derivative is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Amidation: The final step involves the reaction of the sulfonylated pyrazole with 3-chloropropanoyl chloride to form the desired propanamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the sulfonyl group.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include sulfides or amines.

    Substitution: Products may include various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential interactions with enzymes or receptors. Its structure suggests it could act as an inhibitor or modulator of certain biological pathways.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Sulfonyl amides are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of “3-((4-chlorophenyl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)propanamide” would depend on its specific biological target. Generally, sulfonyl amides can interact with proteins by forming hydrogen bonds and hydrophobic interactions, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzenesulfonamide: A simpler sulfonyl amide with similar functional groups.

    N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide: A related compound with a different acyl group.

    3-(4-chlorophenylsulfonyl)propanamide: A compound with a similar sulfonyl and propanamide structure but lacking the pyrazole ring.

Uniqueness

“3-((4-chlorophenyl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)propanamide” is unique due to the combination of its sulfonyl, pyrazole, and propanamide groups. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.

Biological Activity

3-((4-chlorophenyl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)propanamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy against various diseases, and synthesis methods.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C16H20ClN3O2S. Its structure includes a pyrazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as a chemotherapeutic agent.

Antifungal and Antitubercular Activity

A study highlighted that pyrazole derivatives, including those related to our compound, showed significant antifungal and antitubercular activities. The results indicated that certain derivatives effectively inhibited the growth of pathogenic fungi and Mycobacterium tuberculosis H37Rv:

Pathogen Activity Reference
Fungal StrainsGood antifungal activity
Mycobacterium tuberculosisSignificant inhibition

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival pathways. Pyrazole derivatives have been shown to inhibit various kinases and enzymes critical for tumor growth and fungal metabolism.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of Pyrazole Ring : The initial step involves synthesizing the pyrazole core through cyclization reactions.
  • Introduction of Isopropyl and Methyl Groups : These groups are added through alkylation reactions.
  • Formation of Sulfonamide Linkage : The sulfonamide moiety is introduced via nucleophilic substitution.
  • Final Amide Bond Formation : The final product is obtained through amide bond formation under controlled conditions.

Case Studies

Recent studies have explored the efficacy of similar compounds in clinical settings:

  • Study on Pyrazole Derivatives : A review highlighted the anticancer potential of various pyrazole derivatives, indicating that modifications on the pyrazole ring can enhance activity against specific cancer types .
  • Antifungal Efficacy : Another study focused on the antifungal properties of pyrazole-based compounds, revealing promising results against resistant strains .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O3S/c1-11(2)20-15(10-12(3)19-20)18-16(21)8-9-24(22,23)14-6-4-13(17)5-7-14/h4-7,10-11H,8-9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBFTRUWYPVJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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